molecular formula C7H7N3O B11923625 Aziridin-1-yl(pyrazin-2-yl)methanone CAS No. 73058-38-5

Aziridin-1-yl(pyrazin-2-yl)methanone

Cat. No.: B11923625
CAS No.: 73058-38-5
M. Wt: 149.15 g/mol
InChI Key: GZPJCIFUCHNUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aziridin-1-yl(pyrazin-2-yl)methanone is a heterocyclic organic compound that features both aziridine and pyrazine rings Aziridine is a three-membered nitrogen-containing ring, while pyrazine is a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aziridin-1-yl(pyrazin-2-yl)methanone typically involves the reaction of aziridine with pyrazine derivatives. One common method is the nucleophilic substitution reaction where aziridine reacts with a pyrazine derivative containing a suitable leaving group. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as transition metal complexes can be used to enhance the reaction rate and selectivity. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to achieve efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxaziridine derivatives.

    Reduction: Reduction of this compound can yield amine derivatives, which are useful intermediates in organic synthesis.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted aziridines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products:

    Oxidation: Oxaziridine derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aziridines with various functional groups.

Scientific Research Applications

Aziridin-1-yl(pyrazin-2-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of aziridin-1-yl(pyrazin-2-yl)methanone involves its interaction with biological macromolecules. The aziridine ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The pyrazine ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

    Aziridine: A three-membered nitrogen-containing ring, similar to the aziridine moiety in aziridin-1-yl(pyrazin-2-yl)methanone.

    Pyrazine: A six-membered ring with two nitrogen atoms, similar to the pyrazine moiety in the compound.

    Oxaziridine: An oxidized form of aziridine, which can be derived from this compound.

Uniqueness: this compound is unique due to the combination of aziridine and pyrazine rings in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

73058-38-5

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

aziridin-1-yl(pyrazin-2-yl)methanone

InChI

InChI=1S/C7H7N3O/c11-7(10-3-4-10)6-5-8-1-2-9-6/h1-2,5H,3-4H2

InChI Key

GZPJCIFUCHNUNY-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)C2=NC=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.